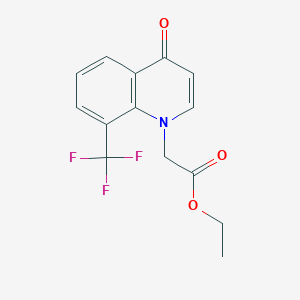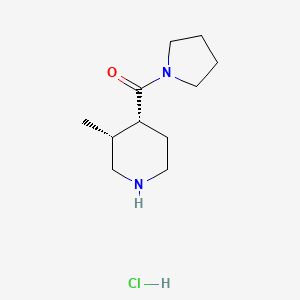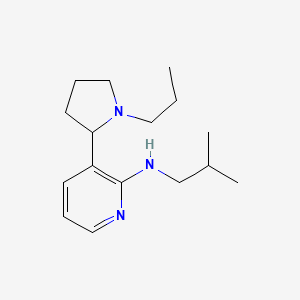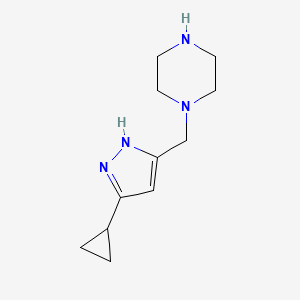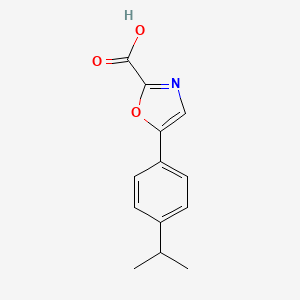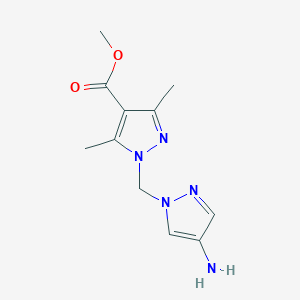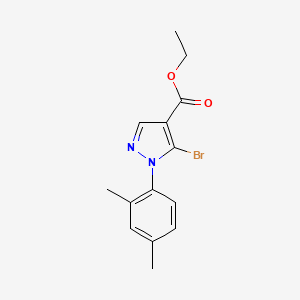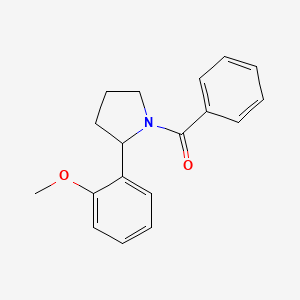
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is an organic compound that features a chloroaniline moiety linked to a triazole ring, which is further substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Nitration: The nitrophenyl group is introduced through a nitration reaction, where an aromatic compound is treated with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloroaniline moiety is introduced by reacting aniline with chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves coupling the triazole ring with the chloroaniline moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: The compound may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(4-nitrophenyl)aniline
- 4-Chloro-N-(3-nitrophenyl)aniline
- 4-Chloro-N-(2-nitrophenyl)aniline
Uniqueness
4-Chloro-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other chloroaniline derivatives. The triazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H12ClN5O2 |
|---|---|
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
4-chloro-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-3-5-12(6-4-11)17-9-14-18-15(20-19-14)10-1-7-13(8-2-10)21(22)23/h1-8,17H,9H2,(H,18,19,20) |
InChI-Schlüssel |
KUUBBQDCQIMYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


